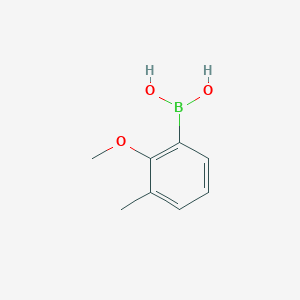

2-Methoxy-3-methylphenylboronic acid

Description

BenchChem offers high-quality 2-Methoxy-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEFKQADFIJDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629632 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909187-39-9 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 909187-39-9

This technical guide provides a comprehensive overview of 2-Methoxy-3-methylphenylboronic acid, a valuable reagent in organic synthesis, particularly for researchers and professionals in the field of drug development and medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on its role in the formation of carbon-carbon bonds.

Core Data Presentation

A summary of the key quantitative and safety information for 2-Methoxy-3-methylphenylboronic acid is provided below.

| Property | Value | Reference |

| CAS Number | 909187-39-9 | [1][2][3][4] |

| Molecular Formula | C₈H₁₁BO₃ | [1][3][4] |

| Molecular Weight | 165.98 g/mol | [3][4] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1][3] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

| Signal Word | Warning | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) |

Spectroscopic Data Overview

While specific spectra for 2-Methoxy-3-methylphenylboronic acid are not widely published, the expected characteristic spectroscopic features can be inferred from the analysis of similar compounds.

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | - Aromatic protons (Ar-H) in the region of δ 6.5-8.0 ppm. - Methoxy protons (-OCH₃) as a singlet around δ 3.7-4.0 ppm.[1][5] - Methyl protons (-CH₃) as a singlet around δ 2.2-2.5 ppm.[1] - Boronic acid protons (-B(OH)₂) as a broad singlet. |

| ¹³C NMR | - Aromatic carbons in the region of δ 110-160 ppm.[1] - Methoxy carbon (-OCH₃) around δ 55-60 ppm.[1][5] - Methyl carbon (-CH₃) around δ 15-25 ppm.[1] |

| FT-IR | - O-H stretching of the boronic acid group as a broad band around 3200-3600 cm⁻¹. - C-H stretching (aromatic and aliphatic) between 2850-3100 cm⁻¹.[6] - C=C stretching (aromatic) in the 1400-1600 cm⁻¹ region.[6] - B-O stretching around 1300-1400 cm⁻¹. |

Experimental Protocols

Synthesis of Arylboronic Acids (General Protocol)

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Workflow for the Synthesis of an Arylboronic Acid

Caption: General workflow for the synthesis of arylboronic acids.

Methodology:

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are added to anhydrous tetrahydrofuran (THF). A solution of the corresponding aryl bromide (in this case, 1-bromo-2-methoxy-3-methylbenzene) in anhydrous THF is added dropwise. The reaction mixture is typically stirred and may require gentle heating to initiate the reaction. The formation of the Grignard reagent is usually complete within 1-2 hours.

-

Borylation: The freshly prepared Grignard reagent is then added slowly to a solution of a trialkyl borate, such as trimethyl borate, in an anhydrous ether solvent at a low temperature (typically -78 °C). This reaction forms a boronate ester intermediate.

-

Hydrolysis and Work-up: The reaction mixture is allowed to warm to room temperature and then quenched by the slow addition of an aqueous acid (e.g., 1 M HCl). The resulting mixture is stirred for a period to ensure complete hydrolysis of the boronate ester to the boronic acid. The product is then extracted into an organic solvent like diethyl ether. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude arylboronic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography.

Application in Suzuki-Miyaura Cross-Coupling (Representative Protocol)

2-Methoxy-3-methylphenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[7]

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 equivalent), 2-Methoxy-3-methylphenylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents) are combined.[8] A suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water or toluene/ethanol/water), is added. The mixture is then thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C under an inert atmosphere and stirred until the starting materials are consumed, as monitored by techniques such as TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel, to yield the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are crucial building blocks in the synthesis of a wide range of biologically active compounds.[7] 2-Methoxy-3-methylphenylboronic acid, with its specific substitution pattern, can be utilized to introduce this moiety into potential drug candidates. The methoxy and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, and can also form key interactions with biological targets.[8] This reagent is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies where the biaryl scaffold is a common feature.[9] For example, it is used as a reactant in the synthesis of heterocyclic compounds that act as CGRP receptor antagonists.[2]

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. 2-METHOXY-3-METHYLPHENYLBORONIC ACID | 909187-39-9 [chemicalbook.com]

- 3. cyclicpharma.com [cyclicpharma.com]

- 4. ASAM 2-METOKSI-3-METILPENILBORONAT CAS#: 909187-39-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 5. acdlabs.com [acdlabs.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3-methylphenylboronic acid, a substituted aromatic boronic acid, is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex biaryl structures, which are prevalent in many pharmaceutical compounds and functional materials. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and for predicting the characteristics of resulting products. This technical guide provides a comprehensive overview of the known physical properties of 2-Methoxy-3-methylphenylboronic acid, alongside general experimental protocols for their determination, catering to the needs of researchers and professionals in drug development.

Core Physical Properties

| Property | Value | Source |

| Chemical Name | 2-Methoxy-3-methylphenylboronic acid | N/A |

| CAS Number | 909187-39-9 | |

| Molecular Formula | C₈H₁₁BO₃ | |

| Molecular Weight | 165.98 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available. Phenylboronic acids are generally soluble in most polar organic solvents and have poor solubility in nonpolar solvents like hexanes.[1] | N/A |

| Storage Temperature | Room temperature, under an inert atmosphere. |

Spectroscopic Data

Detailed experimental spectroscopic data for 2-Methoxy-3-methylphenylboronic acid is not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar substituted phenylboronic acids. Spectroscopic analysis is essential for confirming the identity and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted pattern of the benzene ring. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

-

¹³C NMR : The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the methyl carbon. The carbon attached to the boron atom will have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to exhibit characteristic absorption bands corresponding to O-H stretching of the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and B-O stretching.

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of key physical properties of arylboronic acids like 2-Methoxy-3-methylphenylboronic acid.

Melting Point Determination

Methodology:

-

Sample Preparation : A small amount of the crystalline 2-Methoxy-3-methylphenylboronic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation : A calibrated melting point apparatus is used.

-

Procedure : The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation : The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range. For pure crystalline solids, this range is typically narrow.

Solubility Determination

Methodology:

-

Solvent Selection : A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) are chosen.

-

Procedure : A known mass of 2-Methoxy-3-methylphenylboronic acid (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a constant temperature (e.g., 25 °C).

-

Equilibration : The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure equilibrium is reached (typically several hours).

-

Observation and Quantification :

-

Qualitative Assessment : The solubility is visually assessed as soluble, partially soluble, or insoluble.

-

Quantitative Assessment : If the solid dissolves completely, more solute is added incrementally until saturation is reached. If the solid is not fully soluble, the saturated solution is filtered or centrifuged to remove undissolved solid. The concentration of the solute in the clear supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, against a calibration curve.

-

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of 2-Methoxy-3-methylphenylboronic acid.

Methodologies:

-

NMR Spectroscopy :

-

Sample Preparation : 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition : ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing : The raw data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

-

-

IR Spectroscopy :

-

Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis : The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

-

-

Mass Spectrometry :

-

Sample Preparation : A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : The solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the ions is measured.

-

Data Analysis : The molecular ion peak is identified to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Logical Relationships of Physical Properties

The physical properties of 2-Methoxy-3-methylphenylboronic acid are interconnected and influence its behavior in chemical reactions and biological systems.

Caption: Interrelation of the molecular structure and physical properties of 2-Methoxy-3-methylphenylboronic acid.

Safety and Handling

2-Methoxy-3-methylphenylboronic acid should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is classified with hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has summarized the available physical property data for 2-Methoxy-3-methylphenylboronic acid and provided general experimental protocols for their determination. While specific quantitative data for some properties remain to be published, the information and methodologies presented here offer a solid foundation for researchers and professionals working with this important chemical compound. Accurate characterization of its physical properties will continue to be essential for its successful application in the synthesis of novel molecules with potential therapeutic and technological applications.

References

An In-depth Technical Guide to the Solubility Profile of 2-Methoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Methoxy-3-methylphenylboronic acid (CAS No. 909187-39-9). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages qualitative data for the closely related 2-methoxyphenylboronic acid and quantitative data for other analogous phenylboronic acids as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 909187-39-9 | [1] |

| Molecular Formula | C8H11BO3 | [1] |

| Physical Form | Solid | [1] |

| Purity | 98% | [1] |

| Storage Temperature | Inert atmosphere, room temperature | [1] |

Solubility Profile

For a broader understanding, the solubility of phenylboronic acid, a parent compound, has been studied in various organic solvents. This data, presented as mole fraction (x) at different temperatures, can serve as a useful reference for estimating the solubility behavior of substituted phenylboronic acids like the title compound. Phenylboronic acid generally exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons[3][4]. The presence of the methoxy and methyl groups on the phenyl ring of 2-Methoxy-3-methylphenylboronic acid is expected to influence its polarity and, consequently, its solubility in different solvents.

Experimental Protocol: Determination of Solubility by the Dynamic Method

A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic, or synthetic, method. This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating[5][6][7].

Materials and Equipment:

-

2-Methoxy-3-methylphenylboronic acid

-

High-purity organic solvents

-

Jacketed glass vessel or test tubes with stoppers

-

Magnetic stirrer and stir bars

-

Temperature-controlled bath (e.g., oil bath or heating block)

-

Calibrated thermometer or temperature probe

-

Luminance probe or laser beam for turbidity measurement (optional, visual observation can also be used)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of 2-Methoxy-3-methylphenylboronic acid and the chosen solvent to create a biphasic sample of known composition.

-

Heating and Stirring: Place the sample in the temperature-controlled bath and begin vigorous stirring to ensure homogeneity. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 °C/min)[5].

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done instrumentally by measuring the intensity of a light beam passing through the solution with a luminance probe or visually by observing the disappearance of solid particles[5][7].

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear, and the solution becomes clear. This is the solubility temperature for that specific composition[5].

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

Visualizations

Caption: Experimental workflow for the dynamic method of solubility determination.

Caption: Expected relationship between solvent polarity and solubility.

Conclusion

While specific quantitative solubility data for 2-Methoxy-3-methylphenylboronic acid remains to be extensively documented, this guide provides a foundational understanding of its likely solubility profile based on analogous compounds. The detailed experimental protocol for the dynamic method offers a practical approach for researchers to determine precise solubility data in their laboratories. The provided visualizations of the experimental workflow and the relationship between solvent polarity and solubility serve as valuable tools for experimental design and interpretation. Further research is warranted to establish a comprehensive quantitative solubility database for this and other substituted phenylboronic acids to facilitate their broader application in research and development.

References

Technical Guide: NMR Data of 2-Methoxy-3-methylphenylboronic acid

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) data for 2-Methoxy-3-methylphenylboronic acid. Due to the absence of publicly available experimental NMR spectra for this specific compound, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development who require an in-depth understanding of the spectroscopic properties of this molecule.

Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Methoxy-3-methylphenylboronic acid. These predictions are based on data from analogous compounds such as 2-methoxyphenylboronic acid and 4-methoxy-2-methylphenylboronic acid.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -B(OH)₂) | 7.2 - 7.4 | d | 7-8 | 1H |

| Ar-H (para to -B(OH)₂) | 6.8 - 7.0 | t | 7-8 | 1H |

| Ar-H (ortho to -OCH₃) | 6.7 - 6.9 | d | 7-8 | 1H |

| -OCH₃ | 3.8 - 4.0 | s | - | 3H |

| -CH₃ | 2.2 - 2.4 | s | - | 3H |

| -B(OH)₂ | 4.5 - 5.5 | s (broad) | - | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-B | 130 - 135 |

| C-OCH₃ | 155 - 160 |

| C-CH₃ | 135 - 140 |

| C-H (ortho to -B(OH)₂) | 130 - 135 |

| C-H (para to -B(OH)₂) | 115 - 120 |

| C-H (ortho to -OCH₃) | 110 - 115 |

| -OCH₃ | 55 - 60 |

| -CH₃ | 15 - 20 |

Experimental Protocols

A general methodology for the acquisition of NMR spectra for phenylboronic acids is outlined below. This protocol is based on standard practices in NMR spectroscopy.

Sample Preparation:

-

Dissolution: Approximately 5-10 mg of the 2-Methoxy-3-methylphenylboronic acid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts, particularly for the labile -B(OH)₂ protons.

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.

-

Transfer: The solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition:

-

Instrumentation: Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR:

-

The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to acquire the ¹³C NMR spectrum.

-

The spectral width is typically set to 200-250 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

-

Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).

-

Integration and Peak Picking: The integrated areas of the signals are determined to quantify the relative number of protons, and the chemical shifts of the peaks are recorded.

Visualizations

Chemical Structure:

The following diagram illustrates the chemical structure of 2-Methoxy-3-methylphenylboronic acid.

Caption: Chemical structure of 2-Methoxy-3-methylphenylboronic acid.

NMR Experimental Workflow:

The diagram below outlines the typical workflow for an NMR experiment, from sample preparation to data analysis.

Caption: General workflow for an NMR experiment.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methoxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methoxy-3-methylphenylboronic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this compound in their work. The guide details the expected chemical shifts, multiplicities, and coupling constants, alongside a standardized experimental protocol for acquiring the spectrum.

Chemical Structure and Proton Environments

2-Methoxy-3-methylphenylboronic acid possesses a unique substitution pattern on the phenyl ring, giving rise to distinct signals in its 1H NMR spectrum. Understanding the chemical environment of each proton is fundamental to interpreting the spectrum accurately. The structure and labeling of the protons are illustrated below.

Caption: Chemical structure of 2-Methoxy-3-methylphenylboronic acid with proton labeling.

Expected 1H NMR Spectral Data

The following table summarizes the anticipated 1H NMR spectral data for 2-Methoxy-3-methylphenylboronic acid. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The splitting pattern (multiplicity) and coupling constants (J) are also provided.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.60 | Multiplet | 1H | |

| Aromatic-H | 6.80 - 7.10 | Multiplet | 2H | |

| B(OH)₂ | 4.50 - 5.50 | Broad Singlet | 2H | |

| OCH₃ | ~3.85 | Singlet | 3H | |

| CH₃ | ~2.30 | Singlet | 3H |

Note: The chemical shifts of the boronic acid protons (-B(OH)₂) can be broad and their position may vary depending on the solvent, concentration, and water content. Exchange with deuterium in solvents like D₂O will cause this signal to disappear.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol for obtaining the 1H NMR spectrum of 2-Methoxy-3-methylphenylboronic acid is outlined below. Adherence to a consistent methodology is crucial for reproducible results.

3.1. Materials and Equipment

-

2-Methoxy-3-methylphenylboronic acid

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Internal standard (e.g., TMS)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of 2-Methoxy-3-methylphenylboronic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Common solvents for boronic acids include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Transfer the solution to a 5 mm NMR tube.

-

If an internal standard is not already present in the solvent, add a small amount of TMS.

3.3. NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 1D Proton |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 1.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm |

| Temperature | 298 K |

3.4. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The process of analyzing the 1H NMR spectrum of 2-Methoxy-3-methylphenylboronic acid follows a logical progression from sample preparation to final data interpretation.

Caption: Experimental workflow for 1H NMR analysis.

Discussion of Spectral Features

-

Aromatic Region: The three protons on the phenyl ring will appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm). Due to the influence of the methoxy, methyl, and boronic acid groups, these protons are chemically non-equivalent and will likely present as a complex multiplet. The exact splitting pattern will depend on the coupling constants between adjacent protons.

-

Methoxy and Methyl Signals: The methoxy (OCH₃) and methyl (CH₃) groups are expected to appear as sharp singlets in the upfield region of the spectrum. The methoxy signal is typically found around 3.8 ppm, while the methyl signal on the aromatic ring will be further upfield, around 2.3 ppm.[1]

-

Boronic Acid Protons: The two hydroxyl protons of the boronic acid group usually give a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In the presence of D₂O, these protons will exchange with deuterium, and the signal will disappear, which can be a useful diagnostic tool.

This technical guide provides a foundational understanding of the 1H NMR spectrum of 2-Methoxy-3-methylphenylboronic acid. For more detailed analysis, two-dimensional NMR techniques such as COSY and HSQC may be employed to definitively assign the proton and carbon signals.

References

In-Depth Technical Guide: 13C NMR of 2-Methoxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Methoxy-3-methylphenylboronic acid. This document outlines predicted spectral data, comprehensive experimental protocols for acquiring high-quality spectra, and the logical workflow for spectral analysis.

Predicted 13C NMR Spectral Data

Due to the limited availability of direct experimental data for 2-Methoxy-3-methylphenylboronic acid, the following table summarizes the predicted 13C NMR chemical shifts. These predictions are based on established chemical shift ranges for analogous functional groups and substitution patterns on a benzene ring. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |

| C-B | 130 - 140 | The carbon atom directly attached to the boron is typically difficult to observe due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electron-withdrawing nature of the boronic acid group. |

| C-OCH3 | 155 - 165 | This carbon is deshielded due to the direct attachment of the electronegative oxygen atom of the methoxy group. |

| C-CH3 | 135 - 145 | The chemical shift is influenced by the attached methyl group and its position relative to the other substituents. |

| C4 | 125 - 135 | Aromatic carbon chemical shifts are generally found in this region. |

| C5 | 115 - 125 | Aromatic carbon chemical shifts are generally found in this region. |

| C6 | 110 - 120 | Aromatic carbon chemical shifts are generally found in this region. |

| -OCH3 | 55 - 65 | The carbon of the methoxy group typically appears in this range.[1] |

| -CH3 | 15 - 25 | The carbon of the methyl group attached to the aromatic ring is expected in this upfield region. |

Experimental Protocol for 13C NMR Spectroscopy

Obtaining high-resolution 13C NMR spectra of arylboronic acids requires careful attention to the experimental setup to minimize issues such as oligomerization.[2]

1. Sample Preparation:

-

Solvent Selection: The choice of a suitable deuterated solvent is critical. Common solvents for boronic acids include DMSO-d6, Methanol-d4, or CDCl3. The solubility of the compound and potential for hydrogen bonding should be considered. For arylboronic acids, which have a tendency to form cyclic anhydride trimers (boroxines) upon dehydration, the choice of solvent can significantly impact the quality of the spectrum.[2]

-

Concentration: A relatively low concentration (e.g., 10-20 mg in 0.6-0.7 mL of solvent) is advisable to reduce intermolecular interactions that can lead to peak broadening.[2]

-

Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.[2]

-

Procedure:

-

Weigh approximately 10-20 mg of 2-Methoxy-3-methylphenylboronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[2]

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.

-

Acquisition Parameters:

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -25 to 225 ppm) is generally sufficient to cover the expected chemical shift range for all carbon atoms.

-

Number of Scans (NS): A larger number of scans (e.g., 1024 or more) will be necessary for 13C NMR due to the low natural abundance of the 13C isotope and to ensure a good signal-to-noise ratio.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typically used to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration if desired.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 13C NMR spectrum of 2-Methoxy-3-methylphenylboronic acid.

Caption: Logical workflow for 13C NMR analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Methoxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Methoxy-3-methylphenylboronic acid. While a specific experimental spectrum for this compound is not publicly available, this document outlines the expected characteristic infrared absorption bands based on the analysis of structurally similar molecules. Furthermore, it details the experimental protocols necessary for acquiring a high-quality FTIR spectrum and presents a logical workflow for the analytical process.

Introduction to the Infrared Spectroscopy of Arylboronic Acids

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers allows for the identification of key structural features.

For arylboronic acids, such as 2-Methoxy-3-methylphenylboronic acid, IR spectroscopy is instrumental in confirming the presence of the boronic acid group (-B(OH)₂), the aromatic ring, and other substituents. The positions of the absorption bands can be influenced by the electronic effects of the substituents on the phenyl ring and by intermolecular interactions, such as hydrogen bonding.

Predicted Infrared Spectral Data for 2-Methoxy-3-methylphenylboronic acid

The following table summarizes the predicted characteristic infrared absorption bands for 2-Methoxy-3-methylphenylboronic acid. These predictions are derived from the known spectral data of related compounds, including 2-methoxyphenylboronic acid and 3-methylphenylboronic acid, as well as established correlations for functional group absorptions.[1][2][3][4][5][6][7]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch | B(OH)₂, intermolecular H-bonding |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic C-H |

| 2980 - 2850 | Medium to Weak | C-H stretch | Methyl (CH₃) and Methoxy (O-CH₃) |

| 1610 - 1580 | Medium | C=C stretch | Aromatic ring |

| 1500 - 1400 | Medium | C=C stretch | Aromatic ring |

| 1470 - 1430 | Medium | C-H bend | Methyl (CH₃) |

| 1350 - 1300 | Strong | B-O stretch (asymmetric) | Boronic acid |

| 1250 - 1200 | Strong | C-O stretch | Aryl ether (methoxy group) |

| 1100 - 1000 | Medium | B-C stretch | Phenyl-boron bond |

| 850 - 750 | Strong | C-H out-of-plane bend | Substituted aromatic ring |

Experimental Protocols for FTIR Analysis

To obtain a high-quality infrared spectrum of 2-Methoxy-3-methylphenylboronic acid, which is a solid at room temperature, several standard sampling techniques can be employed. The two most common methods are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Method 1: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a dry KBr matrix and pressing it into a transparent pellet.

Materials and Equipment:

-

2-Methoxy-3-methylphenylboronic acid sample

-

FTIR grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Cool the KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the 2-Methoxy-3-methylphenylboronic acid sample and 100-200 mg of the dried KBr.

-

Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This is crucial to minimize light scattering.

-

Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectral Acquisition:

-

Record a background spectrum with the empty sample holder in the FTIR spectrometer.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32).

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR-FTIR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

2-Methoxy-3-methylphenylboronic acid sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid 2-Methoxy-3-methylphenylboronic acid sample directly onto the ATR crystal.

-

Applying Pressure: Use the pressure clamp of the ATR accessory to ensure firm and uniform contact between the sample and the crystal surface.

-

Spectral Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000 cm⁻¹ to 650 cm⁻¹). Co-add multiple scans to enhance the spectrum quality.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

Workflow for FTIR Analysis

The following diagram illustrates the logical workflow for conducting an FTIR analysis of a solid sample like 2-Methoxy-3-methylphenylboronic acid.

Conclusion

The infrared spectrum of 2-Methoxy-3-methylphenylboronic acid is expected to exhibit characteristic absorption bands corresponding to its boronic acid, substituted phenyl, methoxy, and methyl functional groups. By employing standard experimental protocols such as the KBr pellet or ATR-FTIR techniques, researchers can obtain high-quality spectra for structural elucidation and quality control. The provided data and methodologies serve as a valuable resource for scientists and professionals in the fields of chemical research and pharmaceutical development.

References

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Tolylboronic acid | C7H9BO2 | CID 2733950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 3-Methoxyphenylboronic acid(10365-98-7) IR Spectrum [chemicalbook.com]

A Technical Guide to the Crystal Structure of 2-Methoxy-3-methylphenylboronic Acid: An Analysis Based on a Trimethylsilyl Analogue

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical whitepaper provides an in-depth analysis of the anticipated crystal structure and supramolecular chemistry of 2-Methoxy-3-methylphenylboronic acid. Due to the absence of publicly available crystallographic data for this specific compound, this guide leverages the detailed published crystal structure of a close analogue, 2-Methoxy-3-(trimethylsilyl)phenylboronic acid , as a predictive model. The document summarizes key crystallographic data, details the experimental protocols for synthesis and structure determination, and explores the non-covalent interactions, such as hydrogen bonding and π–π stacking, that govern the crystal packing. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to provide a comprehensive resource for researchers in structural chemistry and drug design.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various fields, including medicinal chemistry, materials science, and chemical sensing. The solid-state structure of these molecules, dictated by their crystal packing and intermolecular interactions, is crucial for understanding their physical properties, stability, and reactivity.

This guide focuses on the structural characteristics of 2-Methoxy-3-methylphenylboronic acid. As of this writing, a definitive crystal structure for this compound has not been deposited in public databases. Therefore, this document presents a detailed analysis of 2-Methoxy-3-(trimethylsilyl)phenylboronic acid , a structurally similar compound for which comprehensive X-ray crystallographic data is available.[2] The trimethylsilyl group is sterically and electronically comparable to a methyl group in this context, making its crystal structure an excellent model for predicting the molecular geometry and supramolecular organization of 2-Methoxy-3-methylphenylboronic acid.

Predicted Molecular and Crystal Structure

The analysis of the analogue, 2-Methoxy-3-(trimethylsilyl)phenylboronic acid, reveals a monoclinic crystal system.[2] The molecular structure features an intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the adjacent methoxy oxygen atom, forming a stable six-membered ring.[2] This interaction is a common feature in related ortho-alkoxyarylboronic acids.[2]

The boronic acid group exhibits an exo-endo conformation and is only slightly twisted relative to the benzene ring.[2] In contrast, the methoxy group is oriented nearly perpendicularly to the aromatic ring.[2]

Crystallographic Data

The quantitative crystallographic data and refinement details for the analogue 2-Methoxy-3-(trimethylsilyl)phenylboronic acid are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for 2-Methoxy-3-(trimethylsilyl)phenylboronic acid [2]

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical Formula | C₁₀H₁₇BO₃Si |

| Formula Weight (Mᵣ) | 224.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1832 (11) |

| b (Å) | 9.7082 (10) |

| c (Å) | 14.1415 (16) |

| β (°) | 104.26 (1) |

| Volume (V) (ų) | 1221.9 (2) |

| Z | 4 |

| Data Collection | |

| Radiation | Mo Kα |

| Temperature (T) (K) | 100 |

| Measured Reflections | 11175 |

| Independent Reflections | 2939 |

| R_int | 0.029 |

| Refinement | |

| R[F² > 2σ(F²)] | 0.034 |

| wR(F²) | 0.097 |

| Goodness-of-fit (S) | 1.02 |

| Reflections Used | 2939 |

| Parameters | 136 |

| Δρ_max (e Å⁻³) | 0.36 |

| Δρ_min (e Å⁻³) | -0.30 |

Supramolecular Interactions and Crystal Packing

The crystal structure of arylboronic acids is heavily influenced by supramolecular interactions, primarily hydrogen bonding.[2] In the case of the 2-Methoxy-3-(trimethylsilyl)phenylboronic acid analogue, these interactions create a well-defined, stable architecture.

Hydrogen Bonding

The primary intermolecular interaction involves the boronic acid groups. Molecules of the analogue form centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds between their boronic acid functionalities.[2] This robust dimeric motif is a characteristic feature of many boronic acid crystal structures.[2]

Caption: Formation of a centrosymmetric dimer via intermolecular hydrogen bonds.

π–π Stacking Interactions

These centrosymmetric dimers are further organized into an infinite columnar structure through weak π–π stacking interactions.[2] The aromatic rings of adjacent dimers are arranged in a parallel-displaced fashion.[2] These interactions also involve short contacts between the boron atom of one molecule and a carbon atom of a neighboring aromatic ring, contributing to the overall stability of the crystal lattice.[2]

Caption: Logical diagram of columnar structure formation via π–π stacking.

Experimental Methodologies

The protocols for obtaining and characterizing the crystal structure of the analogue provide a clear workflow for similar compounds.

Synthesis and Crystallization

The preparation of the title compound was previously described.[2] For the crystallographic analysis, crystals suitable for single-crystal X-ray diffraction were grown by the slow evaporation of an acetone solution of the synthesized compound.[2]

Caption: Experimental workflow for synthesis, crystallization, and analysis.

X-ray Data Collection and Structure Refinement

The data for the analogue was collected on a Bruker APEXII diffractometer.[2] The following key steps were involved in the data processing and structure refinement:

-

Data Collection: Performed using APEX2 software.[2]

-

Cell Refinement: Conducted with the SAINT program.[2]

-

Data Reduction: Carried out using SAINT and SORTAV.[2]

-

Structure Solution: The structure was solved using the SHELXS97 program.[2]

-

Structure Refinement: Refinement was performed with SHELXL97.[2] All hydrogen atoms were placed in calculated positions and refined using a riding model.[2]

-

Publication Material: Prepared using PLATON software.[2]

Conclusion

While the definitive crystal structure of 2-Methoxy-3-methylphenylboronic acid remains to be determined, a detailed analysis of its close structural analogue, 2-Methoxy-3-(trimethylsilyl)phenylboronic acid, provides significant predictive insights. The structure is characterized by a planar boronic acid group, an intramolecular O-H···O hydrogen bond, and a robust supramolecular assembly. The crystal packing is dominated by the formation of centrosymmetric dimers via intermolecular hydrogen bonds, which are subsequently arranged into columnar stacks through π–π interactions. The experimental protocols outlined herein provide a clear roadmap for the future crystallographic study of the title compound. This analysis serves as a valuable resource for researchers leveraging this compound in synthetic and medicinal chemistry.

References

An In-depth Technical Guide on the Thermal Stability of 2-Methoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2-Methoxy-3-methylphenylboronic acid. Given the limited publicly available experimental data for this specific compound, this guide synthesizes information on its general properties, the thermal behavior of structurally similar arylboronic acids, and standardized analytical methodologies. This document aims to equip researchers with the foundational knowledge to handle, store, and analyze 2-Methoxy-3-methylphenylboronic acid effectively and safely.

Physicochemical Properties and Storage

2-Methoxy-3-methylphenylboronic acid is a solid organic compound used as a building block in organic synthesis, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. Proper storage is crucial to maintain its chemical integrity.

Table 1: Physicochemical Properties and Recommended Storage of 2-Methoxy-3-methylphenylboronic acid and Analogues

| Property | 2-Methoxy-3-methylphenylboronic acid | 2-Methoxyphenylboronic acid | 2-Methoxy-3-pyridinylboronic acid |

| CAS Number | 909187-39-9 | 5720-06-9 | 163105-90-6 |

| Molecular Formula | C₈H₁₁BO₃ | C₇H₉BO₃ | C₆H₈BNO₃ |

| Molecular Weight | 165.98 g/mol | 151.96 g/mol | 152.94 g/mol |

| Physical Form | Solid | Solid | Solid |

| Melting Point (°C) | Not available | 105-110 | 140-144 |

| Storage Temperature | Inert atmosphere, room temperature | Room temperature | 2-8°C |

Potential Thermal Decomposition Pathways

Arylboronic acids are susceptible to degradation through several pathways, which can be accelerated by elevated temperatures.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids where the boronic acid group is replaced by a hydrogen atom. This reaction is often facilitated by moisture and can be catalyzed by acids or bases. Elevated temperatures can increase the rate of protodeboronation.

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of phenols. This process can be influenced by the presence of oxidizing agents and heat.

-

Anhydride Formation (Boroxine): In the solid state and at elevated temperatures, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This process is often reversible in the presence of water.

A speculative thermal decomposition pathway for 2-Methoxy-3-methylphenylboronic acid is illustrated below.

Caption: A speculative thermal decomposition pathway for 2-Methoxy-3-methylphenylboronic acid.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability of 2-Methoxy-3-methylphenylboronic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the temperature at which the material begins to decompose.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Methoxy-3-methylphenylboronic acid into an appropriate TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative) at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min.[1]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Methoxy-3-methylphenylboronic acid into a hermetically sealed aluminum pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Table 2: Hypothetical and Analogous Thermal Analysis Data

| Analysis | Parameter | 2-Methoxyphenylboronic acid | p-Tolylboronic acid | 2-Methoxy-3-methylphenylboronic acid (Hypothetical) |

| DSC | Melting Point (Onset, °C) | ~105 | ~256 | 120 - 150 |

| TGA | Decomposition Onset (°C) | > 150 (estimated) | > 260 (estimated) | > 160 |

Note: The data for 2-Methoxy-3-methylphenylboronic acid is hypothetical and serves as an estimate based on the properties of structurally related compounds. Experimental verification is required.

Role in Drug Development and Signaling Pathways

Arylboronic acids, including 2-Methoxy-3-methylphenylboronic acid, are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). They are frequently utilized in Suzuki-Miyaura cross-coupling reactions to construct the carbon skeleton of drug candidates, particularly kinase inhibitors which are a significant class of therapeutics in oncology and immunology.

The diagram below illustrates a generalized role of an arylboronic acid in the synthesis of a kinase inhibitor that targets a signaling pathway.

Caption: Arylboronic acids in the synthesis of kinase inhibitors for targeted therapy.

Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the chemical stability of a compound like 2-Methoxy-3-methylphenylboronic acid. The following diagram outlines a general experimental workflow.

Caption: A general experimental workflow for assessing the chemical stability of a compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-3-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-methoxy-3-methylphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds through Suzuki-Miyaura cross-coupling reactions.[1][2][3] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Introduction

2-Methoxy-3-methylphenylboronic acid is an important reagent in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.[3] Its utility is significant in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The methoxy and methyl substituents on the phenyl ring can influence the electronic and steric properties of the resulting coupled products, making it a key component for structure-activity relationship (SAR) studies in drug discovery.

Synthetic Pathways

The synthesis of 2-methoxy-3-methylphenylboronic acid typically begins with the preparation of a suitable halogenated precursor, followed by conversion to the boronic acid. The two primary methods for this conversion involve the formation of an organolithium or a Grignard reagent, which then reacts with a trialkyl borate.

Preparation of the Starting Material: 2-Bromo-6-methoxytoluene

Pathway A: Synthesis via Organolithium Intermediate

This pathway involves a lithium-halogen exchange to form an aryllithium species, which is then quenched with a borate ester.

Experimental Protocol: Lithiation Route

-

Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-2-methoxytoluene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

-

Borylation: Trimethyl borate or triisopropyl borate is added dropwise to the aryllithium solution at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature and then allowed to warm to room temperature overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1N hydrochloric acid at 0 °C to adjust the pH to 5-6.[4] The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified. This can often be achieved by rinsing with a non-polar solvent like n-hexane to yield the solid 2-methoxy-3-methylphenylboronic acid.[4]

Pathway B: Synthesis via Grignard Reagent

This classic method involves the formation of an aryl Grignard reagent, which subsequently reacts with a borate ester.

Experimental Protocol: Grignard Route

-

Grignard Reagent Formation: A flame-dried flask is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere. A solution of 3-bromo-2-methoxytoluene in anhydrous THF is added slowly to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

-

Borylation: In a separate flask, a solution of trimethyl borate in anhydrous THF is cooled to -78 °C. The prepared Grignard reagent is then added slowly to this solution. The reaction mixture is stirred at low temperature for a few hours before being allowed to warm to room temperature.

-

Hydrolysis and Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride.[5] The mixture is then acidified with hydrochloric acid.

-

Extraction and Isolation: The product is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed, dried, and concentrated to yield the crude boronic acid, which can be further purified.

Data Presentation

The following tables summarize the key quantitative parameters for the described synthetic pathways. The yield is an estimate based on similar reactions reported in the literature.[6]

Table 1: Reagents and Stoichiometry

| Reagent | Pathway A (Lithiation) | Pathway B (Grignard) |

| 3-bromo-2-methoxytoluene | 1.0 eq | 1.0 eq |

| n-Butyllithium | 1.1 eq | - |

| Magnesium Turnings | - | 1.2 eq |

| Trimethyl Borate | 1.5 eq | 1.5 eq |

| Solvent | Anhydrous THF | Anhydrous THF |

| Quenching Agent | 1N HCl | Sat. aq. NH₄Cl, then HCl |

Table 2: Reaction Conditions and Expected Outcomes

| Parameter | Pathway A (Lithiation) | Pathway B (Grignard) |

| Lithiation/Grignard Temp. | -78 °C | Reflux |

| Borylation Temperature | -78 °C to RT | -78 °C to RT |

| Reaction Time | 4-6 hours | 6-8 hours |

| Estimated Yield | ~70-80% | ~60-75% |

| Purification Method | Hexane wash/Recrystallization | Extraction/Recrystallization |

Visualizations

The following diagrams illustrate the logical workflows for the synthesis of 2-methoxy-3-methylphenylboronic acid.

Caption: Workflow for the synthesis via the lithiation pathway.

Caption: Workflow for the synthesis via the Grignard pathway.

Conclusion

The synthesis of 2-methoxy-3-methylphenylboronic acid can be effectively achieved through two primary routes: the organolithium pathway and the Grignard pathway. Both methods rely on the initial formation of a nucleophilic organometallic species from 3-bromo-2-methoxytoluene, followed by reaction with a borate ester. The lithiation route may offer higher yields due to the generally faster and cleaner lithium-halogen exchange at low temperatures. However, the Grignard route provides a reliable alternative, particularly for larger-scale syntheses where the handling of pyrophoric n-butyllithium may be a concern. The choice of method will depend on the specific laboratory capabilities, scale, and desired purity of the final product. This guide provides the necessary foundational protocols for researchers to successfully synthesize this important building block for applications in drug development and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 5. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]

- 6. 2-(METHOXYMETHOXY)PHENYLBORONIC ACID synthesis - chemicalbook [chemicalbook.com]

Purity Analysis of 2-Methoxy-3-methylphenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Methoxy-3-methylphenylboronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines potential impurities, detailed experimental protocols for their identification and quantification, and a logical workflow for the comprehensive purity assessment of this important reagent.

Introduction to Purity Analysis of Boronic Acids

2-Methoxy-3-methylphenylboronic acid is an organoboron compound widely utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The purity of this reagent is paramount, as impurities can lead to side reactions, lower yields, and the introduction of undesirable byproducts in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities. A thorough purity analysis is therefore critical for ensuring the quality, consistency, and safety of the final products.

Potential Impurities in 2-Methoxy-3-methylphenylboronic Acid

The impurity profile of 2-Methoxy-3-methylphenylboronic acid is largely dependent on its synthetic route. A common method for its preparation involves the reaction of a Grignard reagent, formed from 2-bromo-6-methylanisole, with a trialkyl borate followed by hydrolysis. Based on this and other common synthetic pathways, potential impurities can be categorized as follows:

-

Process-Related Impurities: These are substances related to the manufacturing process and include starting materials, intermediates, and byproducts of side reactions.

-

Degradation Products: Boronic acids can degrade under certain conditions, leading to the formation of new impurities.

Table 1: Potential Impurities in 2-Methoxy-3-methylphenylboronic acid

| Impurity Category | Potential Impurity | Origin |

| Process-Related | 2-Bromo-6-methylanisole | Unreacted starting material from the Grignard reaction. |

| 2,2'-Dimethoxy-3,3'-dimethylbiphenyl | Homocoupling byproduct of the Grignard reagent. | |

| 2-Methylanisole | Product of protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2][3][4][5] | |

| Boronic acid anhydride (Boroxine) | Formed by the dehydration of three molecules of the boronic acid. It is often in equilibrium with the monomeric form and generally does not negatively impact Suzuki coupling reactions.[6][7][8] | |

| Degradation Products | 2-Methoxy-3-methylphenol | Resulting from oxidation of the boronic acid.[9][10][11][12][13] |

| Polymeric boronic acid species | Formed through intermolecular dehydration. |

Quantitative Analysis of 2-Methoxy-3-methylphenylboronic Acid Purity

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separating and quantifying impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) provides an absolute purity determination.

Table 2: Hypothetical Purity Profile of a Batch of 2-Methoxy-3-methylphenylboronic acid

| Analytical Technique | Analyte | Purity (%) | Major Impurity | Impurity Level (%) |

| HPLC (UV, 220 nm) | 2-Methoxy-3-methylphenylboronic acid | 99.5 | 2-Bromo-6-methylanisole | 0.25 |

| 2,2'-Dimethoxy-3,3'-dimethylbiphenyl | 0.15 | |||

| Unidentified Impurity 1 | 0.05 | |||

| Unidentified Impurity 2 | 0.05 | |||

| GC-MS (after derivatization) | 2-Methoxy-3-methylphenylboronic acid (as silyl ester) | 99.6 | 2-Methylanisole | 0.3 |

| 2-Methoxy-3-methylphenol | 0.1 | |||

| qNMR (¹H NMR) | 2-Methoxy-3-methylphenylboronic acid | 99.4 | Total impurities | 0.6 |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the separation and quantification of non-volatile impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (0.1%)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-Methoxy-3-methylphenylboronic acid and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

Identify and quantify impurities based on their retention times and peak areas relative to the main peak. Use an area normalization method to calculate the percentage purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. Derivatization is required for the analysis of the non-volatile boronic acid.

Instrumentation:

-

GC system coupled with a Mass Spectrometer

-

A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Dichloromethane (GC grade)

Procedure:

-

Derivatization:

-

Accurately weigh approximately 1 mg of the sample into a vial.

-

Add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.

-

Seal the vial and heat at 70 °C for 30 minutes.

-

Cool to room temperature and dilute with dichloromethane if necessary.

-

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium, constant flow of 1.0 mL/min

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-550

-

-

Data Analysis:

-

Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify based on the peak area of the total ion chromatogram (TIC).

-

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity value by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆)

-

Certified internal standard (e.g., maleic acid)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 15 mg of 2-Methoxy-3-methylphenylboronic acid into a vial.

-

Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.

-

Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantification:

-

Pulse angle: 90°

-

Relaxation delay (D1): at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds).

-

Number of scans: sufficient for a good signal-to-noise ratio (e.g., 16 or 32).

-

-

-

Data Processing and Calculation:

-

Process the spectrum with accurate phasing and baseline correction.

-

Integrate a well-resolved signal of the analyte and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

-

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the purity analysis of 2-Methoxy-3-methylphenylboronic acid and the logical relationship between the analytical techniques.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Protodeboronation [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. 硼酸及其衍生物 [sigmaaldrich.com]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Catalyst- and solvent-free ipso -hydroxylation of arylboronic acids to phenols - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07201B [pubs.rsc.org]

- 11. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 2-Methoxy-3-methylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Methoxy-3-methylphenylboronic acid. This versatile building block enables the synthesis of complex biaryl structures, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][2]

2-Methoxy-3-methylphenylboronic acid is a valuable reagent for introducing a substituted phenyl moiety, leading to the formation of sterically hindered and electronically modulated biaryl scaffolds. The presence of the methoxy and methyl groups can influence the pharmacological and material properties of the final products.

Applications in Medicinal Chemistry and Drug Development

Biaryl motifs are prevalent in a vast number of biologically active compounds and approved drugs. The ability to synthesize substituted biphenyls is crucial for the development of new therapeutic agents. While specific applications of biaryls derived from 2-Methoxy-3-methylphenylboronic acid are not extensively documented, the structural motif is found in compounds investigated for a range of therapeutic areas. For instance, substituted biphenyl structures are known to exhibit activity as anticonvulsants by modulating sodium channels.[3] The substitution pattern on the biphenyl core plays a critical role in the bioactivity and pharmacokinetic properties of the molecule.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions. While a specific protocol for 2-Methoxy-3-methylphenylboronic acid is not available in the cited literature, the provided methods are based on successful couplings of structurally similar ortho-substituted phenylboronic acids and can be adapted accordingly.[4]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of an Aryl Bromide with 2-Methoxy-3-methylphenylboronic acid

This protocol is adapted from a procedure for the coupling of 2-methoxyphenylboronic acid with a polybrominated pyridine derivative.[4]

Materials:

-

2-Methoxy-3-methylphenylboronic acid

-

Aryl bromide (e.g., 3,4,5-tribromo-2,6-dimethylpyridine)

-